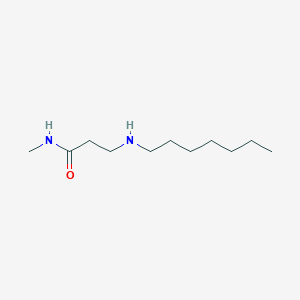

3-(Heptylamino)-N-methylpropanamide

Description

Properties

IUPAC Name |

3-(heptylamino)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-3-4-5-6-7-9-13-10-8-11(14)12-2/h13H,3-10H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLHWFMSCHROAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Heptylamino)-N-methylpropanamide is an organic compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H25N2O

- Molecular Weight : 213.35 g/mol

This compound features a heptylamine chain, which is significant for its interaction with biological targets.

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The presence of the heptylamine moiety enhances its lipophilicity, allowing it to cross cellular membranes effectively.

- Receptor Interaction : Preliminary studies suggest that this compound may act as a ligand for certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

- Enzyme Modulation : It may also modulate enzyme activities, particularly those involved in metabolic processes.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the alkyl chain length and functional groups can significantly alter its pharmacological profile.

| Modification | Effect on Activity |

|---|---|

| Increasing chain length | Enhanced membrane permeability |

| Adding functional groups (e.g., hydroxyl) | Potential increase in receptor affinity |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

- Methodology : The disk diffusion method was employed to assess antibacterial efficacy.

- Results : The compound showed an inhibition zone diameter of 15 mm against Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation.

- Findings : Administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha), indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Heptylamino)-N-methylpropanamide with key analogs, focusing on substituent effects, molecular properties, and biological relevance.

Substituent Effects on Reactivity and Bioactivity

3-(N,N-Dimethylamino)-N-methylpropanamide

- Structure: Features a dimethylamino group instead of heptylamino.

- Biological Activity: Exhibits reduced potency as a transglutaminase 2 (TG2) inhibitor due to decreased reactivity of the dimethylamino warhead .

- Key Insight : Bulky alkyl substituents (e.g., dimethyl) may hinder enzyme interactions, suggesting that the heptyl chain’s length and flexibility could modulate target binding differently.

3-(Azepan-3-yl)-N-methylpropanamide

Aromatic vs. Aliphatic Substituents

3-(3-Aminophenyl)-N-methylpropanamide Hydrochloride

- Structure: Aromatic aminophenyl group with a hydrochloride salt.

- Molecular Weight : 251.15 g/mol (dihydrochloride form) .

- Applications: Acts as a pharmaceutical intermediate; the hydrochloride salt improves aqueous solubility. In contrast, the heptylamino derivative’s aliphatic chain likely reduces solubility but increases membrane permeability.

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide

- Structure : Thiophene ring with a hydroxyl group.

- Applications: Used as a reference standard in regulatory settings . The aromatic thiophene enables π-π interactions, unlike the heptylamino group, which relies on hydrophobic interactions.

Electronic and Physicochemical Properties

3-(Dimethylamino)-N-(4-nitrophenyl)propanamide

- Structure: Nitrophenyl group (electron-withdrawing) with dimethylamino substituent.

- LogP : 2.08, indicating moderate lipophilicity .

- Reactivity: The nitro group enhances electrophilicity, contrasting with the electron-rich heptylamino group, which may favor nucleophilic environments.

N-Methylpropanamide

Research Implications and Gaps

- Structural Optimization: The heptylamino group’s long alkyl chain may improve pharmacokinetic properties (e.g., half-life) but could reduce aqueous solubility.

- Biological Data Needed: Direct studies on this compound’s enzyme inhibition, toxicity, and metabolic stability are absent in the provided evidence.

- Synthetic Routes : Evidence on analogs (e.g., 88% yield for 3-(4-methoxyphenyl)-N-methylpropanamide ) suggests efficient amidation methods applicable to the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.